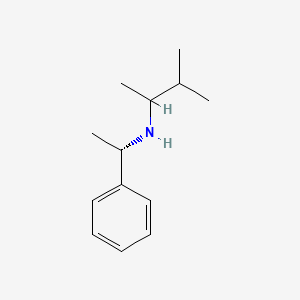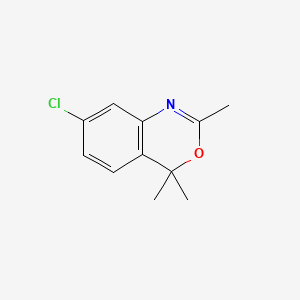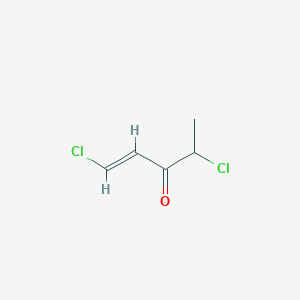![molecular formula C21H21FN4O2 B1175651 Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate](/img/structure/B1175651.png)
Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with ethyl 2-chloroquinazoline-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine derivatives: These compounds share a similar piperazine moiety and exhibit comparable pharmacological properties.
Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, also belong to the quinazoline class.
Uniqueness
Ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct pharmacological properties. Its structural features allow for versatile modifications, making it a valuable scaffold in drug development .
Properties
Molecular Formula |
C21H21FN4O2 |
|---|---|
Molecular Weight |
380.423 |
IUPAC Name |
ethyl 4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline-2-carboxylate |
InChI |
InChI=1S/C21H21FN4O2/c1-2-28-21(27)19-23-18-6-4-3-5-17(18)20(24-19)26-13-11-25(12-14-26)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3 |
InChI Key |
NRFOOKQOLVJBQC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.1]heptane-2,3,5,6-tetrol](/img/structure/B1175578.png)


